4-Bromo-3-chloro-5-fluorotoluene
Overview
Description
4-Bromo-3-chloro-5-fluorotoluene is an organic compound with the molecular formula C7H5BrClF. It is a halogenated derivative of toluene, characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-chloro-5-fluorotoluene typically involves halogenation reactions. One common method is the sequential halogenation of toluene. The process begins with the bromination of toluene to form bromotoluene, followed by chlorination and fluorination steps. The reaction conditions often involve the use of halogenating agents such as bromine, chlorine, and fluorine gases or their respective compounds under controlled temperatures and pressures .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-chloro-5-fluorotoluene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to remove halogen atoms, yielding simpler derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of substituted toluenes with different functional groups.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of dehalogenated toluenes.
Scientific Research Applications
4-Bromo-3-chloro-5-fluorotoluene is utilized in various scientific research applications:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: Used in the development of bioactive compounds and probes for biological studies.
Medicine: Intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-3-chloro-5-fluorotoluene depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. The presence of halogen atoms influences its reactivity and interaction with other molecules. The molecular targets and pathways involved vary based on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-fluorotoluene: Similar structure but lacks the chlorine atom.
3-Bromo-4-chloro-5-fluorotoluene: Different positioning of halogen atoms.
2-Chloro-4-bromo-5-fluorotoluene: Another positional isomer with different reactivity.
Uniqueness
4-Bromo-3-chloro-5-fluorotoluene is unique due to the specific arrangement of halogen atoms, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules and enhances its utility in various applications .
Properties
IUPAC Name |
2-bromo-1-chloro-3-fluoro-5-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF/c1-4-2-5(9)7(8)6(10)3-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFGZLPMVDTBSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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